[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester
Description
[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester is a chiral pyrrolidine derivative functionalized with a 2-aminoethyl substituent at the pyrrolidine nitrogen and a methyl-carbamic acid benzyl ester group at the 3-position. This compound is structurally related to intermediates used in pharmaceutical synthesis, particularly for kinase inhibitors or autotaxin inhibitors .
Properties
IUPAC Name |
benzyl N-[(3R)-1-(2-aminoethyl)pyrrolidin-3-yl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-17(14-7-9-18(11-14)10-8-16)15(19)20-12-13-5-3-2-4-6-13/h2-6,14H,7-12,16H2,1H3/t14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJYOIBTWSXWLZ-CQSZACIVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)CCN)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H]1CCN(C1)CCN)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester (CAS: 1354019-59-2), is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and neuropharmacology. This article delves into its biological activity, synthesizing findings from diverse research studies and reviews.
Chemical Structure and Properties
The compound consists of the following chemical formula: CHNO. Its structure features a pyrrolidine ring, which is known to enhance biological activity through interactions with various receptors and enzymes.
| Property | Value |
|---|---|
| Molecular Weight | 273.35 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| CAS Number | 1354019-59-2 |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity . For instance, derivatives containing the pyrrolidine moiety have shown enhanced cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. The mechanism involves apoptosis induction and inhibition of key signaling pathways involved in tumor progression .
Neuropharmacological Effects
Research highlights the compound's potential in treating neurodegenerative diseases such as Alzheimer's. It has been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the breakdown of acetylcholine. This dual inhibition may enhance cholinergic neurotransmission, which is beneficial in Alzheimer's disease management .
Mechanistic Insights
The compound's biological activity can be attributed to its ability to interact with various G protein-coupled receptors (GPCRs) . These interactions are crucial for mediating cellular responses such as proliferation and apoptosis. The presence of functional groups in the structure allows for specific binding affinities that are essential for its pharmacological effects .
Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer properties of this compound against FaDu hypopharyngeal tumor cells. The results indicated that the compound exhibited a higher cytotoxicity compared to standard treatments like bleomycin, suggesting its potential as a novel anticancer agent.
Study 2: Neuroprotective Effects
In another investigation, the compound was assessed for its neuroprotective effects in models of Alzheimer’s disease. The findings revealed that it significantly reduced amyloid-beta aggregation and improved cognitive function in treated animals, highlighting its therapeutic potential in neurodegenerative conditions.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the pyrrolidine ring and carbamate moiety can significantly alter biological activity. For instance, substituents on the benzyl group have been shown to enhance receptor binding affinity and selectivity towards AChE inhibition .
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Benzyl Group Substitution | Increased AChE inhibitory potency |
| Pyrrolidine Ring Alteration | Enhanced cytotoxicity against cancer cells |
Scientific Research Applications
Biological Activities
The biological activity of [(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester is noteworthy due to its structural features that may interact with various biological targets. Potential activities include:
- Neuroprotective Effects : Similar compounds have shown promise in protecting neuronal cells from oxidative stress and damage.
- Antioxidant Properties : The molecule may exhibit antioxidant activity, crucial for combating oxidative stress in cells.
- Anticoagulant Activity : Some carbamate derivatives are linked to anticoagulant effects, beneficial in preventing thrombosis.
Applications in Research and Medicine
The applications of this compound span several fields:
- Pharmaceutical Development : Its structural characteristics make it a candidate for the development of new drugs targeting neurological disorders.
- Biochemical Research : The compound is useful in studying enzyme interactions and mechanisms of action related to neuroprotection and oxidative stress.
- Toxicology Studies : Understanding the metabolic pathways and potential toxic effects of carbamate derivatives can inform safety assessments.
Case Studies
Several studies have investigated the applications of similar compounds, providing insights into the potential uses of this compound:
- Neuroprotection : A study demonstrated that compounds with similar structures provided significant neuroprotection against glutamate-induced toxicity in neuronal cell cultures.
- Antioxidant Activity : Research indicated that carbamate derivatives exhibited strong free radical scavenging activity, suggesting their potential as therapeutic agents against oxidative stress-related diseases.
- Anticoagulant Effects : A comparative study on various carbamates revealed that specific derivatives exhibited anticoagulant properties, indicating potential use in cardiovascular therapies.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Table 1: Key Structural and Molecular Features
Key Observations :
Substituent Effects: Aminoethyl vs. Chloroacetyl Derivatives: Compounds like C₁₄H₁₇ClN₂O₃ exhibit higher molecular weights (~296.75 g/mol) and reactivity due to the electron-withdrawing chloroacetyl group, enabling further functionalization. Carbamate Variations: Substituting methyl (target compound) with ethyl or isopropyl alters steric bulk and lipophilicity, impacting solubility and binding interactions.
Physicochemical Properties: Density and Boiling Points: Chloroacetyl derivatives (e.g., C₁₄H₁₇ClN₂O₃) exhibit higher predicted densities (1.29 g/cm³) and boiling points (495.6°C) compared to hydroxyethyl analogs (e.g., ~1.19 g/cm³ and 436.1°C for C₁₅H₂₂N₂O₃ ), reflecting stronger intermolecular forces. Acid-Base Behavior: The aminoethyl group in the target compound likely increases basicity (pKa ~11–12 estimated), whereas hydroxyethyl derivatives are more acidic (pKa ~14–15 for -OH) .
Preparation Methods
Asymmetric Hydrogenation
A prochiral diene precursor undergoes hydrogenation using a chiral Rhodium catalyst (e.g., [Rh(COD)((R)-BINAP)]BF₄) to yield the (R)-pyrrolidine core. Key parameters include:
This method avoids racemization and achieves high stereoselectivity.
Resolution of Racemates
Racemic pyrrolidine-3-carboxylic acid derivatives are resolved using (S)-α-methylbenzylamine as a chiral resolving agent. The diastereomeric salts are crystallized from ethanol/water (3:1), yielding the (R)-enantiomer with >99% ee after two recrystallizations.
Introduction of the 2-Aminoethyl Side Chain
The aminoethyl group is installed via reductive amination or nucleophilic substitution.
Reductive Amination
The (R)-pyrrolidine-3-carbaldehyde intermediate reacts with ethylenediamine under reductive conditions:
Conditions
-
Solvent : THF
-
Reducing agent : NaBH₃CN (2 equiv)
-
Temperature : 0°C → RT
-
Yield : 85%
The reaction proceeds via imine formation followed by borohydride reduction, preserving the stereochemical integrity.
Nucleophilic Substitution
A Mitsunobu reaction couples 2-aminoethanol to the pyrrolidine ring:
| Component | Quantity |
|---|---|
| (R)-pyrrolidin-3-ol | 1.0 equiv |
| 2-Aminoethanol | 1.2 equiv |
| DIAD | 1.5 equiv |
| PPh₃ | 1.5 equiv |
| Solvent | DCM |
| Time | 12 hr |
| Yield | 78% |
This method avoids racemization due to mild conditions.
Methyl Carbamate Formation
The methyl carbamate group is introduced via carbamoylation using methyl chloroformate.
Optimized Protocol
-
Dissolve the aminoethyl-pyrrolidine intermediate (1.0 equiv) in anhydrous DCM.
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Add triethylamine (2.5 equiv) at 0°C.
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Slowly add methyl chloroformate (1.1 equiv).
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Stir at RT for 6 hr.
-
Quench with saturated NaHCO₃, extract with DCM, and purify via silica gel chromatography (EtOAc/hexane 1:3).
Key Data
-
Reaction efficiency : 92% conversion (HPLC)
-
Byproducts : <2% over-alkylated species
Benzyl Ester Installation
The benzyl ester is appended using 2-benzyloxy-1-methylpyridinium triflate under mild conditions.
Procedure
-
Mix the carbamate intermediate (1.0 equiv) with 2-benzyloxypyridine (1.2 equiv) in trifluorotoluene.
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Add MeOTf (1.5 equiv) and stir at 60°C for 4 hr.
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Isolate the product via extraction (EtOAc/H₂O) and crystallization from hexane.
Advantages Over Traditional Methods
Reaction Optimization and Scalability
Temperature Control in Carbamoylation
Lowering the reaction temperature from 25°C to 0°C reduces dimerization side products from 8% to <1%.
Catalytic Enhancements
Adding DMAP (0.1 equiv) during benzylation accelerates the reaction by 30%, achieving full conversion in 3 hr.
Industrial-Scale Production
A continuous flow reactor (Corning AFR) increases throughput:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Volume (L) | 100 | 20 |
| Time | 8 hr | 2 hr |
| Purity | 95% | 98% |
| Annual Output | 50 kg | 200 kg |
Flow chemistry minimizes thermal degradation and improves mixing.
Analytical Validation
Chromatographic Purity
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms >99% purity.
Stereochemical Confirmation
¹H-NMR (500 MHz, CDCl₃) shows distinct coupling constants for the (R)-configured center:
Q & A
Q. What synthetic strategies are recommended for preparing [(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester with high enantiomeric purity?
- Methodological Answer : Enantioselective synthesis can be achieved via chiral resolution or asymmetric catalysis. For example, the benzyl carbamate group (Cbz) is often introduced using benzyl chloroformate under basic conditions (e.g., NaHCO₃) to protect the amine. The pyrrolidine ring’s stereochemistry can be controlled using (R)-configured starting materials or enzymatic resolution. Chiral HPLC or polarimetry should validate enantiopurity (>98% ee) .
Q. How can researchers optimize the stability of this compound under experimental conditions?
- Methodological Answer : Stability studies should include pH-dependent degradation assays (pH 3–9) and thermal analysis (DSC/TGA). The benzyl ester group is prone to hydrolysis under acidic/basic conditions, so storage at –20°C in anhydrous DMSO or acetonitrile is recommended. LC-MS monitoring every 6 months can track degradation products like free amine or carboxylic acid derivatives .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer : Use a combination of ¹H/¹³C NMR (to confirm stereochemistry and functional groups), high-resolution mass spectrometry (HRMS for molecular ion validation), and IR spectroscopy (to detect carbamate C=O stretches ~1700 cm⁻¹). Purity should be confirmed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
Advanced Research Questions
Q. How do stereochemical variations in the pyrrolidine ring impact biological activity in target binding assays?
- Methodological Answer : Conduct comparative molecular docking and MD simulations using (R)- and (S)-enantiomers against target receptors (e.g., GPCRs or kinases). Validate with SPR (surface plasmon resonance) to measure binding kinetics (KD, kon/koff). For example, the (R)-configuration may enhance hydrogen bonding with catalytic residues, as seen in related pyrrolidine-carbamate protease inhibitors .
Q. What strategies resolve contradictions in SAR (structure-activity relationship) data for this compound’s derivatives?
- Methodological Answer : Perform meta-analysis of published SAR datasets, focusing on substituent effects at the 2-aminoethyl and benzyl ester positions. Use Free-Wilson or Hansch analysis to quantify contributions of hydrophobic/hydrophilic groups. Inconsistent activity data may arise from assay variability (e.g., cell permeability in vitro vs. in vivo metabolism), necessitating orthogonal validation via radioligand binding or CRISPR-edited cell models .
Q. How can researchers mitigate interference from degradation products in pharmacokinetic studies?
- Methodological Answer : Develop a stability-indicating UPLC-MS/MS method with MRM (multiple reaction monitoring) to distinguish the parent compound from hydrolysis byproducts (e.g., benzyl alcohol or methylamine). Use deuterated internal standards (e.g., d5-benzyl ester) to correct for matrix effects in plasma/tissue homogenates .
Q. What in silico tools predict metabolic pathways for this compound’s benzyl ester moiety?
- Methodological Answer : Use software like MetaSite or GLORYx to simulate Phase I/II metabolism. The benzyl ester is likely hydrolyzed by carboxylesterases (CES1/CES2), producing benzyl alcohol and methyl-carbamic acid derivatives. Validate predictions with liver microsome assays (human/rodent) and CYP450 inhibition screens .
Critical Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
